Triethylindium is primarily sourced through synthetic methods involving the reaction of indium halides with organometallic reagents. It falls under the category of organometallic compounds, which are characterized by the presence of metal-carbon bonds. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is triethylindium, and it is registered under the Chemical Abstracts Service number 923-34-2.
Triethylindium can be synthesized through several methods. One common route involves the reaction of indium(III) bromide with ethylmagnesium bromide in diethyl ether:
This method yields triethylindium along with magnesium bromide as a byproduct. Alternative synthesis routes may include using other organometallic compounds or different solvents, but the fundamental principle remains similar: forming metal-carbon bonds through reactions involving indium halides and alkyl groups .
The molecular structure of triethylindium consists of a central indium atom surrounded by three ethyl groups. The molecular weight of triethylindium is approximately 202.001 g/mol. Its melting point is around -31.9 °C, and it has a boiling point of approximately 184 °C .
The structure can be represented as follows:
Triethylindium exhibits high reactivity, particularly with water and halomethanes. When reacted with water, it produces diethylindium hydroxide and ethane:
Additionally, triethylindium reacts with halomethanes to form diethylindium halides:
where can be iodine or bromine . This reactivity makes triethylindium a valuable precursor in various chemical syntheses.
The mechanism of action for triethylindium primarily involves its role as a precursor in chemical vapor deposition (CVD) processes used to create thin films of indium compounds. In these processes, triethylindium decomposes at elevated temperatures to deposit indium onto substrates, forming high-purity indium layers essential for semiconductor applications . The thermal decomposition can be represented as follows:
This mechanism allows for controlled growth of semiconductor materials such as indium gallium arsenide (InGaAs) and indium phosphide (InP) .
Triethylindium is sensitive to oxidation and hydrolysis, making it reactive towards moisture in the air. It can spontaneously combust when exposed to air due to its high reactivity . Additionally, it is soluble in organic solvents but reacts vigorously with water.
Triethylindium serves critical roles in various scientific applications, particularly in the semiconductor industry:
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